molecular formula C11H22N2O2 B061062 Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate CAS No. 194032-35-4

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate

Cat. No.: B061062
CAS No.: 194032-35-4
M. Wt: 214.3 g/mol
InChI Key: GDTFCUXOVITPHU-UHFFFAOYSA-N
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Description

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate can be achieved through several methods. One practical synthesis involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the construction of the chiral 1,4-diazepane ring system, which is crucial for the compound’s biological activity.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out on a multikilogram scale. The process involves the use of cation-exchange resins and other specialized equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Rho-kinase, an enzyme involved in various cellular processes such as contraction, motility, and proliferation . By inhibiting this enzyme, the compound can modulate these cellular activities, making it useful in the treatment of diseases like hypertension and glaucoma.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and its role as a key intermediate in the synthesis of Rho-kinase inhibitors. This unique structure imparts distinct biological activities and makes it a valuable compound in both research and industrial applications .

Biological Activity

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate, with CAS number 194032-32-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.30 g/mol
  • Log P (Partition Coefficient) : Varies between 1.25 and 2.88 depending on the calculation method used (iLOGP, XLOGP3, etc.) .
  • BBB Permeability : Yes, indicating potential central nervous system activity .

Inhibitory Effects

Research indicates that this compound may act as an intermediate in the synthesis of various biologically active compounds, including Rho-kinase inhibitors. These inhibitors are known for their role in regulating smooth muscle contraction and cellular processes related to inflammation and cancer progression .

Anti-inflammatory Activity

A study highlighted the compound's role in developing new anti-inflammatory agents. It was shown to reduce markers of inflammation such as COX-2 and TNF-α in animal models . This suggests its potential utility in treating conditions characterized by excessive inflammation.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound has been linked to the inhibition of soluble epoxide hydrolase (sEH), which plays a crucial role in modulating inflammatory responses .
  • Receptor Modulation : It may interact with various receptors involved in pain and inflammatory pathways, although specific receptor interactions require further elucidation.

Study on Rho-Kinase Inhibition

In a recent study focused on synthesizing potent Rho-kinase inhibitors, this compound served as a key intermediate. The resulting compounds demonstrated significant efficacy in reducing vascular smooth muscle contraction and showed promise in treating cardiovascular diseases .

Analgesic Properties

In animal models of arthritis, compounds derived from this compound exhibited analgesic effects comparable to established pain relievers. These findings underscore the compound's potential as a therapeutic agent for chronic pain management .

Comparative Data Table

PropertyValue
Molecular Weight214.30 g/mol
Log P (iLOGP)2.88
BBB PermeabilityYes
CYP InhibitionNone
Anti-inflammatory ActivitySignificant reduction in COX-2 levels
Analgesic ActivityEffective in animal models

Properties

IUPAC Name

tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTFCUXOVITPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194032-35-4
Record name tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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